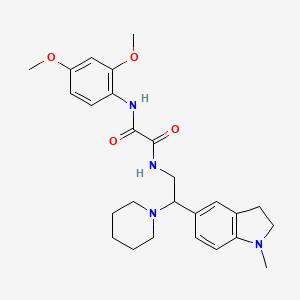

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as MTQB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTQB is a heterocyclic molecule that contains a quinoline and benzamide moiety, which makes it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, a compound belonging to the tetrahydroquinoline family, has been a subject of interest in the field of medicinal chemistry. Tetrahydroquinolines are known for their presence in biologically active molecules, both natural and synthetic. The chemical structure of this compound makes it a potential candidate for pharmaceutical applications. Its derivatives have been studied for their cytotoxicity and potential as anticancer agents (Redda et al., 2010).

Applications in Synthesis Techniques

This compound also plays a role in the synthesis of various novel compounds. It has been utilized in the synthesis of different derivatives, demonstrating its flexibility and importance in chemical synthesis. For example, its reaction mechanisms in Bischler–Napieralski isoquinoline synthesis have been discussed, highlighting its role in forming both normal and abnormal reaction products (Doi et al., 1997). Additionally, its involvement in the synthesis of novel benzodifuranyl derivatives indicates its potential in creating new chemical entities with diverse pharmacological activities (Abu‐Hashem et al., 2020).

Role in Chemical Research

Research on this compound extends to its use in exploring chemical reactions and mechanisms. Studies have been conducted on its reaction pathways and the formation of complex chemical structures, contributing to a deeper understanding of chemical synthesis and reaction dynamics. This includes investigations into its reactivity and the formation of various complex structures in chemical reactions (Toda et al., 1999).

Exploration in Novel Drug Synthesis

The compound's potential in the synthesis of new drugs is significant. Its structure and reactivity make it a valuable tool in the development of novel therapeutic agents. This includes its use in the synthesis of compounds with potential anti-inflammatory, analgesic, and antimicrobial activities, as well as its role in the development of novel anticancer drugs (Davies et al., 2018).

Properties

IUPAC Name |

4-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-27-18-10-7-16(8-11-18)21(24)22-17-9-6-15-4-2-12-23(19(15)14-17)29(25,26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRKDNZXMUIHNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2383273.png)

![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}furan-2-carboxamide](/img/structure/B2383277.png)

![7-Fluoro-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2383282.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383283.png)

![Methyl 2-[2-(sulfamoylmethyl)phenyl]acetate](/img/structure/B2383288.png)

![Lithium;6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B2383289.png)

![2-(2-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383293.png)

![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)